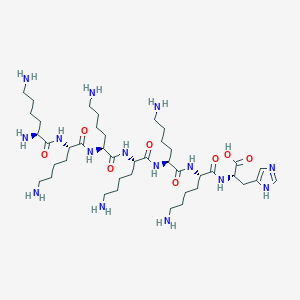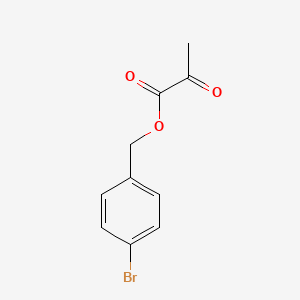![molecular formula C14H20F3NO2Si B14189092 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- CAS No. 917470-56-5](/img/structure/B14189092.png)
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-: is a synthetic organic compound with the molecular formula C14H20F3NO2Si It is characterized by the presence of a benzamide core, a trifluoromethyl group, and a tert-butyl dimethylsilyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the Tert-Butyl Dimethylsilyl Ether: The tert-butyl dimethylsilyl ether moiety can be introduced by reacting the hydroxyl group of the intermediate compound with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide core, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, resulting in the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the tert-butyl dimethylsilyl ether moiety can influence its solubility and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzamide, N-(1,1-dimethylethyl)-N-methyl-: Similar structure but lacks the trifluoromethyl group and tert-butyl dimethylsilyl ether moiety.
Benzamide, N-(1,1-dimethylethyl)-: Similar structure but lacks the trifluoromethyl group and tert-butyl dimethylsilyl ether moiety.
Uniqueness
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl group and the tert-butyl dimethylsilyl ether moiety. These functional groups confer distinct chemical properties, such as increased lipophilicity, enhanced binding affinity, and improved stability, making it a valuable compound for various scientific applications.
特性
CAS番号 |
917470-56-5 |
|---|---|
分子式 |
C14H20F3NO2Si |
分子量 |
319.39 g/mol |
IUPAC名 |
N-[tert-butyl(dimethyl)silyl]oxy-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H20F3NO2Si/c1-13(2,3)21(4,5)20-18-12(19)10-6-8-11(9-7-10)14(15,16)17/h6-9H,1-5H3,(H,18,19) |
InChIキー |
BWMNUKJYUOGUTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)



![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)




![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

